
Methyl 3-(chlorosulfonyl)-5-(3-methylphenyl)thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(chlorosulfonyl)-5-(3-methylphenyl)thiophene-2-carboxylate is a complex organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a chlorosulfonyl group, a methylphenyl group, and a carboxylate ester group attached to the thiophene ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(chlorosulfonyl)-5-(3-methylphenyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the chlorosulfonation of a thiophene derivative followed by esterification. The reaction conditions often require the use of chlorosulfonic acid and methanol under controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorosulfonation and esterification processes. These methods are optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(chlorosulfonyl)-5-(3-methylphenyl)thiophene-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the chlorosulfonyl group.
Substitution: The chlorosulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted thiophene derivatives.
Applications De Recherche Scientifique
Methyl 3-(chlorosulfonyl)-5-(3-methylphenyl)thiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 3-(chlorosulfonyl)-5-(3-methylphenyl)thiophene-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific pathways. The thiophene ring structure also contributes to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-(chlorosulfonyl)-5-phenylthiophene-2-carboxylate
- Methyl 3-(chlorosulfonyl)-5-(4-methylphenyl)thiophene-2-carboxylate
- Methyl 3-(chlorosulfonyl)-5-(2-methylphenyl)thiophene-2-carboxylate
Uniqueness
Methyl 3-(chlorosulfonyl)-5-(3-methylphenyl)thiophene-2-carboxylate is unique due to the specific positioning of the methyl group on the phenyl ring. This structural feature can influence its reactivity, binding properties, and overall chemical behavior, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C13H11ClO4S2 |
|---|---|
Poids moléculaire |
330.8 g/mol |
Nom IUPAC |
methyl 3-chlorosulfonyl-5-(3-methylphenyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C13H11ClO4S2/c1-8-4-3-5-9(6-8)10-7-11(20(14,16)17)12(19-10)13(15)18-2/h3-7H,1-2H3 |
Clé InChI |
NHBBIFXISURTJH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=CC(=C(S2)C(=O)OC)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


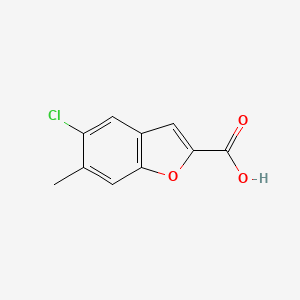
![1-{[4-(Trifluoromethyl)phenyl]imino}-1lambda6-thiolan-1-one](/img/structure/B13187584.png)
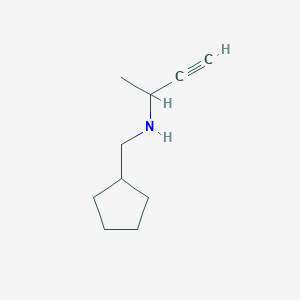

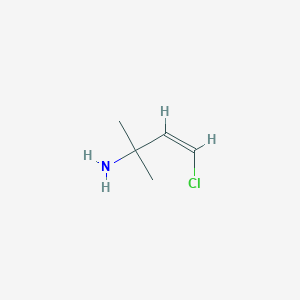
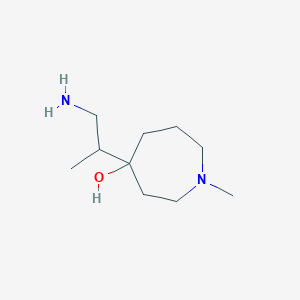
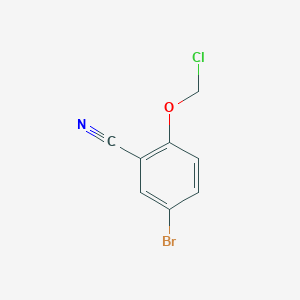
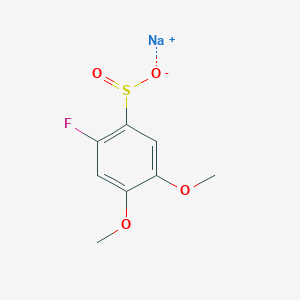
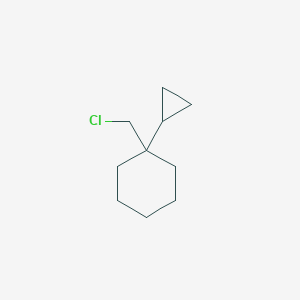


![Bicyclo[6.1.0]nonane-4-carboxylic acid](/img/structure/B13187632.png)
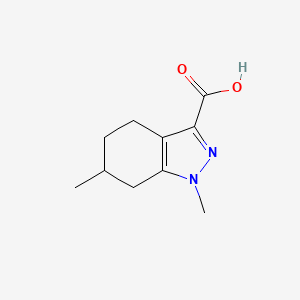
![[(4-Bromo-3-methylbutoxy)methyl]benzene](/img/structure/B13187650.png)
